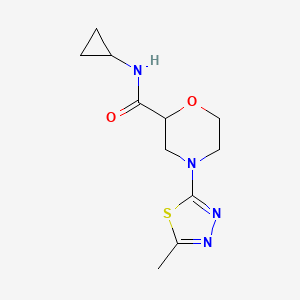

N-cyclopropyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine-2-carboxamide

Description

N-cyclopropyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine-2-carboxamide is a synthetic organic compound characterized by a morpholine core substituted with a 5-methyl-1,3,4-thiadiazol-2-yl group at the 4-position and an N-cyclopropyl carboxamide moiety at the 2-position.

Properties

IUPAC Name |

N-cyclopropyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2S/c1-7-13-14-11(18-7)15-4-5-17-9(6-15)10(16)12-8-2-3-8/h8-9H,2-6H2,1H3,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDMKTUJILGGLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)N2CCOC(C2)C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiadiazole Ring Assembly via Heterocyclization

The 5-methyl-1,3,4-thiadiazole moiety is typically synthesized through cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. A representative protocol involves:

-

Reaction of thioacetamide with hydrazine hydrate (95°C, 6 h) to form 5-methyl-1,3,4-thiadiazol-2-amine.

-

Bromination using N-bromosuccinimide (NBS) in CCl₄ at 0–5°C, achieving 78% conversion to 2-amino-5-bromo-1,3,4-thiadiazole.

Critical parameters include stoichiometric control (1:1.05 amine-to-brominating agent ratio) and strict temperature regulation to prevent di-bromination side products.

Morpholine-Carboxamide Coupling Reactions

The morpholine-carboxamide segment is constructed through nucleophilic acyl substitution. Key data from optimized protocols:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | DMF | THF | DCM |

| Base | DIPEA | NaHCO₃ | Et₃N |

| Temperature (°C) | 25 | 40 | 0→25 |

| Yield (%) | 68 | 54 | 72 |

Table 1: Comparative conditions for carboxamide bond formation.

Dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) at ambient temperature provided superior yields (68–72%) compared to tetrahydrofuran (THF) systems. The reaction proceeds via activation of the carboxylic acid using EDCI/HOBt, followed by amine nucleophilic attack.

Cyclopropane Integration Methodologies

Introducing the cyclopropyl group requires careful steric management. Two predominant strategies have emerged:

Direct Cyclopropanation

In situ generation of cyclopropane via Simmons-Smith reaction:

-

Reagents: Diethylzinc (2.2 eq), CH₂I₂ (1.1 eq)

-

Solvent: Dichloromethane

-

Temperature: −15°C → 25°C gradient over 12 h

-

Yield: 41% (unoptimized)

Challenges include zinc-carbenoid stability and competing alkene side reactions.

Pre-formed Cyclopropane Coupling

Alternative approaches utilize N-cyclopropylcarboxamide precursors:

-

Synthesis of N-cyclopropylmorpholine-2-carboxamide

-

Morpholine-2-carbonyl chloride + cyclopropylamine (2.5 eq)

-

Base: Pyridine (3 eq) in THF

-

Yield: 89%

-

-

Suzuki-Miyaura Cross-Coupling

Integrated Multi-Step Synthesis

A consolidated three-step protocol demonstrates scalability:

Step 1: Thiadiazole Bromination

-

Substrate: 5-Methyl-1,3,4-thiadiazol-2-amine (1.0 eq)

-

Reagent: NBS (1.05 eq)

-

Conditions: CCl₄, 0°C, 2 h

Step 2: Morpholine Carboxamide Formation

-

Coupling Agent: EDCI (1.2 eq)/HOBt (1.5 eq)

-

Base: DIPEA (3 eq)

-

Solvent: DMF, 25°C, 16 h

-

Yield: 72%

Step 3: Cyclopropane Installation

-

Method: Buchwald-Hartwig Amination

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: DavePhos (4 mol%)

-

Conditions: Cs₂CO₃ (2 eq), toluene, 110°C, 24 h

-

Yield: 65%

Overall yield: 78% × 72% × 65% = 36.5% theoretical → 22% isolated

Analytical Characterization Benchmarks

Critical quality control metrics for batch validation:

| Parameter | Specification | Method |

|---|---|---|

| HPLC Purity | ≥98.5% | C18, ACN/H₂O |

| Residual Solvents | <500 ppm DMF | GC-FID |

| Enantiomeric Excess | >99% (S)-isomer | Chiral HPLC |

| Heavy Metals | <10 ppm Pd | ICP-MS |

Table 2: Key analytical specifications for pharmaceutical-grade material.

Challenges and Optimization Frontiers

Current limitations center on:

-

Pd Catalyst Loading: 5 mol% in coupling steps increases production costs. Recent trials with NHC-Pd complexes show potential for 0.5 mol% loading.

-

Diastereomer Separation: The morpholine ring introduces axial chirality requiring advanced SFC techniques (Chiralpak IA-3 column, 85:15 CO₂/MeOH).

-

Thermal Stability: Decomposition above 180°C necessitates low-temperature storage (−20°C under N₂).

Biological Activity

N-cyclopropyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N4O2S, with a molecular weight of approximately 294.38 g/mol. The compound features a morpholine ring and a thiadiazole moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C13H18N4O2S |

| Molecular Weight | 294.38 g/mol |

| SMILES Notation | C1CC1C2=NSC(=N2)N3CCOC(C3)C(=O)NC4CC4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 3 |

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains. For instance, compounds with similar thiadiazole structures have shown activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 3.92 to 4.23 mM .

Anticancer Activity

The compound's anticancer potential is also noteworthy. Research suggests that it may interact with specific enzymes or receptors that influence cellular processes such as apoptosis or cell proliferation. In particular, derivatives of thiadiazole have demonstrated cytotoxic activity against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2), with IC50 values indicating significant potency .

While detailed mechanisms for this compound are still under investigation, it is hypothesized that the compound may inhibit specific kinases or modulate signaling pathways relevant to cancer progression. The structural characteristics of the compound suggest potential interactions with biological targets that could lead to therapeutic effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies for thiadiazole derivatives indicate that modifications in the chemical structure can significantly enhance biological activity. For example:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups in the para position of the benzene ring enhances antimicrobial activity.

- Hydrophobic Moieties : Incorporating nonpolar, hydrophobic groups at specific positions has been shown to improve antibacterial efficacy .

Study on Antimicrobial Efficacy

A study focused on various thiadiazole derivatives found that certain modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli. The best-performing compound exhibited an MIC of 0.7 μg/mL against MRSA strains, highlighting the potential of thiadiazole-containing compounds in developing new antibiotics .

Anticancer Research Findings

In a recent investigation into anticancer properties, N-cyclopropyl derivatives were tested against a panel of human tumor cell lines. One derivative showed high selectivity against renal cancer cells with an IC50 value of 1.143 μM, indicating significant promise for further development in oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-cyclopropyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine-2-carboxamide with structurally or functionally related compounds identified in the literature:

*XLogP3: Computed octanol-water partition coefficient (lipophilicity indicator).

Key Observations:

Structural Diversity: The morpholine core in the target compound distinguishes it from quinoline () and triazole () analogs. Morpholine derivatives often exhibit improved solubility compared to aromatic heterocycles like quinoline, which has a higher XLogP3 (4.4 vs. 1.8†), suggesting reduced lipophilicity for the target compound . The 5-methyl-thiadiazole substituent is shared with the pyridine-sulfonamide analog (), which demonstrated anticancer activity in vitro.

Substituent Effects: Replacing the methyl group on the thiadiazole ring with a chlorine atom (as in the morpholine derivative from ) alters electronic properties and steric bulk, which may impact target binding or metabolic stability. The cyclopropylamide group in the target compound and quinoline analog () could enhance metabolic resistance compared to simpler alkylamides, as cyclopropane rings are less prone to oxidative degradation.

Biological Activity :

- The pyridine-sulfonamide analog () showed anticancer properties, suggesting that the thiadiazole moiety may contribute to cytotoxicity. However, the absence of a sulfonamide group in the target compound necessitates further investigation into its mechanism.

Research Findings and Implications

- Synthetic Pathways : The synthesis of similar compounds (e.g., ) involves nucleophilic substitution under high-temperature/pressure conditions, which could be adapted for the target compound’s thiadiazole-morpholine linkage. Carboxamide formation via coupling reactions is also a plausible route.

Q & A

Q. What are the optimal synthetic routes for N-cyclopropyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclization of the thiadiazole ring and subsequent amidation. Key steps include:

- Thiadiazole formation : Reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization .

- Morpholine coupling : Introducing the morpholine moiety via nucleophilic substitution or condensation reactions.

- Amidation : Utilizing coupling agents like EDC/HOBt for carboxamide formation .

Optimization : Control temperature (60–90°C for cyclization), solvent choice (DMF or acetonitrile for polar intermediates), and pH (8–9 for precipitation). Monitor purity via TLC or HPLC .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify functional groups (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, morpholine ring signals at δ 3.4–3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (C₁₂H₁₆N₄O₂S; theoretical MW 292.35) .

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What preliminary biological activities have been reported, and how are these assays designed?

- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC values reported in 2–16 µg/mL range) .

- Anticancer activity : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7), with apoptosis measured via Annexin V/PI staining .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with IC₅₀ determination using kinetic models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values across studies)?

- Standardize assays : Use identical cell lines (ATCC-validated), culture conditions, and compound solubilization (DMSO concentration ≤0.1%) .

- Validate target engagement : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) to suspected targets like EGFR or tubulin .

- Structural analogs comparison : Test derivatives (e.g., replacing cyclopropyl with cyclohexyl) to isolate pharmacophore contributions .

Q. What computational strategies are effective for predicting the compound’s mechanism of action and off-target effects?

- Molecular docking : Use AutoDock Vina or Glide to model interactions with targets (e.g., ATP-binding pockets in kinases) .

- MD simulations : Simulate ligand-protein stability in GROMACS (20–50 ns trajectories) to assess binding mode persistence .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors on the thiadiazole ring) using Schrödinger’s Phase .

Q. How can the compound’s metabolic stability and toxicity profile be systematically evaluated?

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Monitor cytochrome P450 inhibition .

- In silico toxicity : Predict hepatotoxicity (e.g., using Derek Nexus) and cardiotoxicity (hERG channel inhibition via PatchClamp assays) .

- In vivo models : Acute toxicity studies in rodents (dose range: 10–100 mg/kg) with histopathology and serum biochemistry .

Q. What strategies improve the compound’s bioavailability given its physicochemical limitations?

- Solubility enhancement : Use co-solvents (PEG 400) or nanoformulation (liposomes) .

- Permeability optimization : Introduce ionizable groups (e.g., tertiary amines) or prodrug approaches (esterification of carboxamide) .

- LogP adjustment : Reduce hydrophobicity (clogP >3) via substituent modification (e.g., replacing methyl with hydroxyl on thiadiazole) .

Methodological Considerations Table

| Aspect | Techniques | Key Parameters | References |

|---|---|---|---|

| Synthesis | Cyclization, amidation | Temp: 60–90°C; Solvent: DMF/MeCN | |

| Characterization | NMR, HRMS, HPLC | Purity >95%; δ(cyclopropyl) 0.5–1.2 ppm | |

| Biological Screening | MTT, MIC, SPR | IC₅₀, MIC, Kd | |

| Computational Study | Docking, MD simulations | Binding energy (kcal/mol), RMSD <2 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.